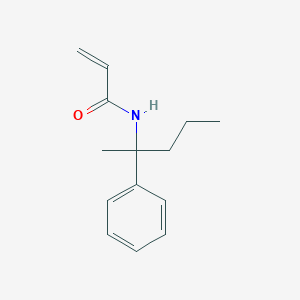

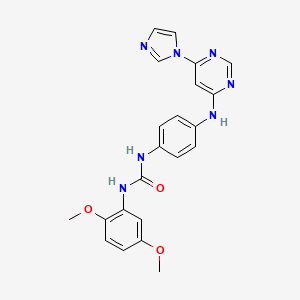

N-(Cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

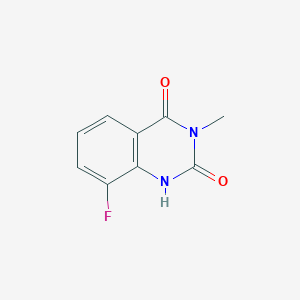

The compound "N-(Cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide" is a benzamide derivative with a cyanomethyl group and a trifluoromethyl group as substituents. Benzamide derivatives are a significant class of compounds due to their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods. For instance, direct acylation reactions have been used to synthesize N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Similarly, the synthesis of complex nitrogen heterocycles can be accomplished through benzyne-[2 + 2] cycloadditions with enamides, followed by a tandem pericyclic ring-opening and intramolecular N-tethered [4 + 2] cycloaddition . Acid-catalyzed cyclization of N-styrylformamides has also been reported to yield substituted benzamides .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using X-ray single crystallography, which provides detailed information about the solid-state properties of these compounds . Density functional theory (DFT) calculations are also employed to predict the molecular geometry and electronic properties, such as HOMO and LUMO energies, which are essential for understanding the chemical reactivity of the molecule .

Chemical Reactions Analysis

Benzamide derivatives exhibit interesting chemical reactivity. For example, they can undergo colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer mechanism . The presence of fluorine atoms in the structure can also lead to unique electrophilic reactivity, as seen in the nucleophilic vinylic substitution reactions of gem-difluoroenamides to form heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their antioxidant properties, can be determined using various spectroscopic techniques and theoretical calculations . The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans are useful tools for estimating the chemical reactivity of these molecules . Additionally, the biological evaluation of benzamide derivatives, such as their antiarrhythmic and insecticidal activities, is of significant interest due to their potential therapeutic applications .

科学的研究の応用

Synthesis and Biological Activity

Synthetic Pathways and Derivatives : Research on benzamide derivatives, including those with trifluoroethoxy ring substituents, has focused on their synthesis for potential therapeutic applications. For instance, the synthesis of N-(piperidylalkyl)trifluoroethoxybenzamides has been explored for their antiarrhythmic activity, showcasing the compound's role in the development of new therapeutic agents (Banitt et al., 1977).

Antitubercular Scaffold : Another study has demonstrated the synthesis of novel derivatives of benzamide for antitubercular activity. These derivatives, synthesized using ultrasound-assisted green chemistry methods, showed promising activity against Mycobacterium tuberculosis, highlighting the potential of benzamide compounds in addressing tuberculosis (Nimbalkar et al., 2018).

Chemical Properties and Reactions

Catalytic Reactions : The reactivity of benzamide with catalytic mixtures has been studied for the synthesis of N-ethylbenzamide, indicating the versatility of benzamide derivatives in catalytic reactions (Wang and Widenhoefer, 2004).

Cytotoxicity Against Melanoma : Benzamide derivatives have been evaluated for their cytotoxicity against melanoma, suggesting their potential use in targeted drug delivery for melanoma therapy. This research shows the broader implications of benzamide derivatives in cancer treatment (Wolf et al., 2004).

Sensing and Material Science

Colorimetric Sensing of Fluoride Anions : A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives has revealed their application in colorimetric sensing of fluoride anions. These derivatives exhibit a significant color transition in the presence of fluoride ions, demonstrating the compound's utility in chemical sensing applications (Younes et al., 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2/c1-2-7-20-11-4-3-9(13(14,15)16)8-10(11)12(19)18-6-5-17/h2-4,8H,1,6-7H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQQREDFGBVRBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

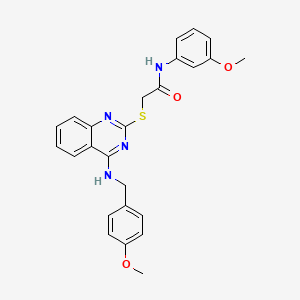

![N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone](/img/structure/B2505752.png)

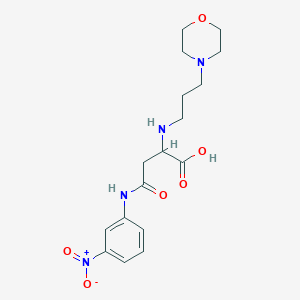

![6-[5-(Pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2505761.png)

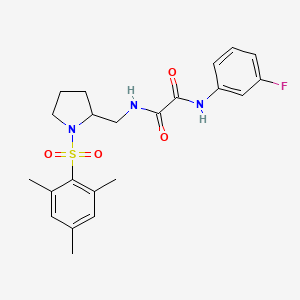

![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2505765.png)

![4-{4-cyano-5-[(4-methoxybenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2505769.png)